N'-(4-phenylcyclohexylidene)biphenyl-4-carbohydrazide
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Overview
Description
N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide is an organic compound characterized by its complex structure, which includes a phenylcyclohexylidene moiety and a biphenyl carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 4-phenylcyclohexanone with [1,1’-biphenyl]-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylcyclohexanone
- [1,1’-Biphenyl]-4-carbohydrazide
- 4-Phenyl-1-cyclohexene
Uniqueness
N’-(4-phenylcyclohexylidene)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C25H24N2O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-phenyl-N-[(4-phenylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C25H24N2O/c28-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-26-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,28) |
InChI Key |
BBJVWDPBFABNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CCC1C4=CC=CC=C4 |
Origin of Product |
United States |
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